molecular formula C9H8N2O2 B14805759 1,3-Benzodioxole-4-carbonitrile, 5-amino-6-methyl-

1,3-Benzodioxole-4-carbonitrile, 5-amino-6-methyl-

Cat. No.: B14805759
M. Wt: 176.17 g/mol
InChI Key: MLXUEPZCERDMSO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,3-Benzodioxole-4-carbonitrile, 5-amino-6-methyl- is an organic compound that features a benzodioxole ring system This structural motif is found in many natural and synthetic compounds, which exhibit a broad spectrum of biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Benzodioxole-4-carbonitrile, 5-amino-6-methyl- typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthetic routes described above can be scaled up for industrial applications with appropriate modifications to reaction conditions and equipment.

Chemical Reactions Analysis

Types of Reactions

1,3-Benzodioxole-4-carbonitrile, 5-amino-6-methyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents.

    Reduction: Reduction reactions can be performed using reducing agents like lithium tetrahydridoaluminate.

    Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitutions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium tetrahydridoaluminate, sodium borohydride.

    Solvents: Dimethylformamide, ethanol, water.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce amines.

Scientific Research Applications

1,3-Benzodioxole-4-carbonitrile, 5-amino-6-methyl- has several scientific research applications:

Mechanism of Action

The mechanism of action of 1,3-Benzodioxole-4-carbonitrile, 5-amino-6-methyl- involves its interaction with specific molecular targets and pathways. For instance, in anticancer research, the compound has been shown to cause cell cycle arrest and induce apoptosis in cancer cells . The exact molecular targets and pathways may vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,3-Benzodioxole-4-carbonitrile, 5-amino-6-methyl- is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific and industrial applications.

Properties

Molecular Formula

C9H8N2O2

Molecular Weight

176.17 g/mol

IUPAC Name

5-amino-6-methyl-1,3-benzodioxole-4-carbonitrile

InChI

InChI=1S/C9H8N2O2/c1-5-2-7-9(13-4-12-7)6(3-10)8(5)11/h2H,4,11H2,1H3

InChI Key

MLXUEPZCERDMSO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C(=C1N)C#N)OCO2

Origin of Product

United States

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